3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
81182-04-9 |
|---|---|
Molekularformel |
C21H26ClNO4 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-8-6-14(11-19(18)24-2)5-7-17-16-13-21(26-4)20(25-3)12-15(16)9-10-22-17;/h6,8,11-13H,5,7,9-10H2,1-4H3;1H |
InChI-Schlüssel |
WUTCTQAGOQDBIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
One-Pot Preparation Method via Formylation and Cyclization (Patent CN110845410A)
A prominent method reported involves a one-pot synthesis starting from 3,4-dimethoxyphenethylamine and a formylation reagent (ethyl formate preferred). The process includes:
Step 1: Formylation
- React 3,4-dimethoxyphenethylamine with ethyl formate under reflux for 6 hours to form an intermediate formamide solution.
Step 2: Reaction with Oxalyl Chloride
- Dropwise addition of the intermediate solution into oxalyl chloride in acetonitrile or dichloromethane at 10-20 °C, stirring for 2 hours to form a chlorinated intermediate.
Step 3: Catalytic Ring Closure
- Add phosphotungstic acid catalyst, stir for 1 hour, then heat to 50-55 °C.
Step 4: Methanol Addition and Reflux
- Slowly add methanol, reflux for 3 hours to promote cyclization and salt formation.
Step 5: Crystallization and Purification
- Cool to 5-10 °C, filter, wash with methanol, and dry under vacuum.
| Parameter | Value |
|---|---|
| Yield | 75-80% |
| Purity (HPLC) | >99.0% |
| Maximum single impurity | ≤0.16% |
| Reaction times | Formylation: 6 h; Oxalyl chloride reaction: 2 h; Catalysis: 1 h; Reflux: 3 h |
| Reaction temperatures | 10-20 °C (oxalyl chloride step); 50-55 °C (reflux) |
| Solvents | Acetonitrile or dichloromethane; methanol for crystallization |
This method offers advantages such as simplicity, high yield, high purity, low cost, and improved safety with reduced waste generation. It is suitable for industrial-scale production with cGMP compliance.
Alternative Preparation via Cyclization and Methylation (Patent US11505549B2)
Another synthetic route involves:
Step 1: Preparation of N-(2-(3,4-dimethoxyphenyl)ethyl)formamide
- Starting from dopamine hydrochloride, reacting with ethyl formate and formylation reagents.
Step 2: Cyclization with Dehydrating Agents
- Cyclize the formamide intermediate using dehydrating agents such as phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride at ambient temperature (−5 to 30 °C) in solvents like dichloromethane or tetrahydrofuran.
Step 3: Methylation
- Methylate the resulting 6,7-dihydroxy-3,4-dihydroisoquinoline using methanol or deuterated methanol with reagents like diethyl azodicarboxylate and triphenylphosphine.
Step 4: Formation of Hydrochloride Salt
- The product is isolated as hydrochloride salt by treatment with HCl in isopropyl alcohol, filtration, washing, and drying.
| Parameter | Value |
|---|---|
| Yield | ~75% |
| Purity (HPLC) | >99% |
| Reaction temperature | Room temperature to 60 °C |
| Solvents | Dichloromethane, methanol, isopropyl alcohol |
| Bases used | Triethylamine, potassium carbonate |
This method is versatile and allows for isotopic labeling (deuteration) and has been used in the synthesis of related pharmaceutical intermediates.
Comparative Analysis of Methods
| Feature | One-Pot Method (CN Patent) | Cyclization & Methylation (US Patent) |
|---|---|---|
| Starting material | 3,4-Dimethoxyphenethylamine | Dopamine hydrochloride and ethyl formate |
| Key reagents | Ethyl formate, oxalyl chloride, phosphotungstic acid | Phosphorus oxychloride, methanol, azodicarboxylates |
| Reaction complexity | One-pot, sequential additions | Multi-step with isolation of intermediates |
| Reaction temperature | 10-55 °C | −5 to 60 °C |
| Yield | 75-80% | ~75% |
| Purity | >99% | >99% |
| Scalability | High, industrially feasible | High, used for pharmaceutical intermediates |
| Safety and waste | Improved safety, less waste | Requires handling of hazardous reagents |
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Time | Temperature (°C) | Solvent(s) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Formylation | 3,4-Dimethoxyphenethylamine + ethyl formate | 6 h | Reflux | None specified | - | - | Intermediate formation |
| Reaction with oxalyl chloride | Oxalyl chloride in acetonitrile or DCM | 2 h | 10-20 | Acetonitrile/DCM | - | - | Dropwise addition |
| Catalytic ring closure | Phosphotungstic acid | 1 h | Room temp | Same as above | - | - | Catalyst addition |
| Methanol addition and reflux | Methanol | 3 h | 50-55 | Methanol | - | - | Promotes cyclization and salt formation |
| Crystallization and drying | Cooling, filtration, washing | - | 5-10 | Methanol | 75-80 | >99 | Final purification |
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium chloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name: 3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride.
- Molecular Formula: Likely $ \text{C}{20}\text{H}{24}\text{ClNO}_{4} $ (estimated based on structural analogs) .
- Molecular Weight : ~375.85 g/mol (similar to Papaverine HCl due to shared substituent groups) .
- Key Features: A partially hydrogenated isoquinoline core (3,4-dihydro), reducing aromaticity compared to fully unsaturated analogs. Substituted with a 3,4-dimethoxyphenethyl group at position 1. Four methoxy groups (6,7-dimethoxy on the isoquinoline; 3,4-dimethoxy on the phenethyl chain).
Comparison with Structurally Similar Compounds
Papaverine Hydrochloride
- Structure: Fully aromatic isoquinoline with a 3,4-dimethoxybenzyl substituent .
- Key Differences: Substituent Chain: Benzyl (one-carbon) in Papaverine vs. phenethyl (two-carbon) in the target compound. Aromaticity: Papaverine’s fully unsaturated isoquinoline vs. the target’s 3,4-dihydro modification.
- Pharmacological Impact: Papaverine acts as a phosphodiesterase inhibitor and smooth muscle relaxant .
Dihydropapaverine Hydrochloride
- Structure: 3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinolinium chloride .
- Key Differences :
- Shares the 3,4-dihydro core with the target compound but retains Papaverine’s benzyl substituent.
3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride
- Structure : Features a para-methoxybenzyl substituent instead of 3,4-dimethoxyphenethyl .
- Key Differences :
- Substituent position: Para-methoxy vs. 3,4-dimethoxy on the aromatic ring.
- Chain length: Benzyl vs. phenethyl.
- Applications : Intermediate in (-)-Higenamine synthesis, highlighting the role of substitution patterns in directing bioactivity .
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline Hydrochloride
- Structure : Contains 1,3-dimethyl groups instead of a phenethyl chain .
- Key Differences :
- Smaller alkyl substituents reduce steric bulk compared to the target’s phenethyl group.
- Altered electronic effects due to methyl groups may influence receptor interactions.
Structural and Pharmacological Trends
- Substituent Effects: Phenethyl vs. Methoxy Groups: Electron-donating methoxy groups enhance solubility and influence binding to receptors (e.g., adrenergic or opioid receptors) .
Biologische Aktivität
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride is a synthetic compound with notable biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C21H26ClNO4
- Molecular Weight : 391.9 g/mol
- IUPAC Name : 1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium chloride
- CAS Number : 81182-04-9
The compound exhibits various pharmacological effects primarily through its interaction with neurotransmitter systems and modulation of ion channels. Notably, it has been shown to influence calcium dynamics in smooth muscle tissues:
- Calcium Channel Modulation : The compound enhances calcium currents by activating voltage-gated L-type calcium channels. This action is crucial for muscle contractility and may facilitate increased cytosolic calcium levels, leading to enhanced muscle contractions .
- Receptor Interaction : It modulates muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), affecting smooth muscle contractility. Experimental studies demonstrated a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells when treated with the compound .
1. Smooth Muscle Contractility
Research indicates that this compound significantly influences the contractile activity of smooth muscle tissues:
- Experimental Findings : In isolated smooth muscle preparations from guinea pigs and rats, the compound reduced the strength of Ca²⁺ dependent contractions at concentrations ranging from 25 to 100 μM. The maximal effect was observed at 50 μM, where it accounted for approximately 31.6% of the contractions induced by acetylcholine (ACh) .
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective properties:
- Cardioprotective Studies : In studies assessing its impact on cardiac tissues, it demonstrated a positive inotropic effect on rat heart papillary muscles by influencing Na⁺/Ca²⁺ exchange mechanisms . This suggests potential applications in treating cardiac dysfunctions.
Case Studies and Experimental Data
| Study | Findings | Concentration Used |
|---|---|---|
| Reduced strength of Ca²⁺ dependent contractions in smooth muscle | 25 - 100 μM | |
| Positive inotropic effect on rat heart muscle | 5 - 100 μM |
Applications in Research and Medicine
The unique structural properties of this isoquinoline derivative make it a candidate for various therapeutic applications:
- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential use in treating conditions like depression or anxiety.
- Cardiovascular Health : The positive effects on cardiac contractility indicate possible applications in heart failure therapies.
- Anticancer Research : Preliminary investigations into its anticancer properties are ongoing, focusing on its ability to modulate cell signaling pathways involved in tumor progression.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Pictet-Spengler cyclization or reductive amination. For example, condensation of phenethylamine derivatives with dimethoxy-substituted aldehydes under acidic conditions (e.g., HCl) forms the isoquinoline core. Optimizing solvent (e.g., methanol vs. ethanol), temperature (60–80°C), and stoichiometry of reagents (e.g., 1.2:1 aldehyde:amine ratio) can improve yields to >70% .
- Validation : Characterization via (e.g., aromatic protons at δ 6.8–7.2 ppm) and HPLC purity (>98.5%) ensures structural fidelity .
Q. How is the purity of this compound assessed in academic research, and what analytical techniques resolve structural ambiguities?
- Methodology : Purity is determined via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by . For stereochemical confirmation, 2D NMR (e.g., NOESY) or X-ray crystallography is employed to resolve methoxy group orientations .
- Data Interpretation : Contradictions in reported melting points (e.g., 225–226°C vs. literature values) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this isoquinoline derivative, and how do substituent modifications alter receptor binding?
- Methodology : Density functional theory (DFT) calculates electron distribution in the isoquinoline core, while molecular docking (e.g., AutoDock Vina) models interactions with adrenergic or dopaminergic receptors. Substituent effects (e.g., methoxy vs. ethoxy groups) are analyzed via free energy perturbation (FEP) simulations .
- Case Study : Replacing 3,4-dimethoxyphenethyl with 4-chlorophenethyl (as in related analogs) increases lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier permeability .
Q. How do metabolic pathways of this compound influence its pharmacokinetic profile, and what in vitro models validate stability?
- Methodology : Hepatic microsomal assays (e.g., human CYP450 isoforms) identify primary metabolites. LC-MS/MS quantifies phase I/II metabolites, while stability in simulated gastric fluid (pH 2.0) and plasma (37°C) assesses oral bioavailability .
- Contradictions : Discrepancies in half-life (e.g., 2.5 vs. 3.8 hours) across studies may reflect interspecies variability (rat vs. human microsomes), requiring species-specific models .
Q. What strategies mitigate synthesis challenges, such as byproduct formation during cyclization?
- Methodology : Byproducts (e.g., dihydroisoquinoline dimers) are minimized using high-dilution conditions or flow chemistry. Process analytical technology (PAT) monitors reaction progress in real-time via inline FTIR .
- Optimization : Adding molecular sieves (3Å) during Pictet-Spengler reactions reduces water content, shifting equilibrium toward product formation .
Analytical and Safety Considerations
Q. What spectroscopic techniques differentiate deuterated analogs (e.g., 6,7-D6 variants) for tracer studies?
- Methodology : (e.g., absence of methoxy proton signals at δ 3.8 ppm) and high-resolution mass spectrometry (HRMS) confirm deuterium incorporation (>98 atom% D). Isotopic labeling studies track metabolic fate in vivo .
Q. How are safety protocols tailored for handling this compound given limited toxicity data?
- Guidelines : Use ALARA principles (As Low As Reasonably Achievable) with PPE (gloves, fume hoods). Acute toxicity is extrapolated from structurally similar isoquinolines (e.g., LD50 > 500 mg/kg in rodents), but teratogenicity risks require zebrafish embryo assays .
Structural and Functional Comparisons
Q. How does this compound compare to S-(-)-Tretoquinol Hydrochloride in adrenergic activity?
- Analysis : While both share isoquinoline cores, S-(-)-Tretoquinol’s hydroxyl groups enhance β2-adrenergic receptor agonism (EC50 = 12 nM) compared to the dimethoxy analog’s weaker binding (EC50 = 220 nM). Functional assays (e.g., cAMP accumulation) quantify efficacy .
Data Reproducibility and Reporting Standards
Q. What criteria ensure reproducibility in synthesizing and characterizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
